molecular formula C19H23N3O B7132812 N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide

N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide

Cat. No.: B7132812
M. Wt: 309.4 g/mol
InChI Key: QJLHTSQBLBFABS-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. It features a piperidine ring, which is a common structural motif in many pharmacologically active compounds.

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-21(19(23)17-9-5-11-20-13-17)18-10-6-12-22(15-18)14-16-7-3-2-4-8-16/h2-5,7-9,11,13,18H,6,10,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLHTSQBLBFABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reductive amination of a piperidine derivative with a benzyl halide, followed by the acylation of the resulting amine with a pyridine carboxylic acid derivative. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Nucleophiles: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets in the body. It is known to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that break down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide is unique due to its dual inhibitory action on acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the treatment of neurological disorders. Its structural features, including the benzyl and pyridine moieties, contribute to its high binding affinity and selectivity for these enzymes .

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